molecular formula C9H9NO B589190 2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine CAS No. 132356-15-1

2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine

Cat. No.: B589190
CAS No.: 132356-15-1
M. Wt: 147.177
InChI Key: KQZCYCFEWMAJBR-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine is a chemical compound characterized by the presence of a vinyl group and an oxirane ring attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and vinyl-containing compounds.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product.

    Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium or platinum catalysts for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides or other oxygen-containing derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of biological processes and as a probe for investigating enzyme mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine include:

    2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine: A stereoisomer with different spatial arrangement of atoms.

    2-(3-Vinyl-2-oxiranyl)pyridine: A compound with a similar structure but different stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.

Properties

CAS No.

132356-15-1

Molecular Formula

C9H9NO

Molecular Weight

147.177

IUPAC Name

2-[(2R,3R)-3-ethenyloxiran-2-yl]pyridine

InChI

InChI=1S/C9H9NO/c1-2-8-9(11-8)7-5-3-4-6-10-7/h2-6,8-9H,1H2/t8-,9-/m1/s1

InChI Key

KQZCYCFEWMAJBR-RKDXNWHRSA-N

SMILES

C=CC1C(O1)C2=CC=CC=N2

Synonyms

Pyridine, 2-(3-ethenyloxiranyl)-, trans- (9CI)

Origin of Product

United States

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